The Rising Promise of Pyrazole Carbohydrazides: A Technical Guide to Their Biological Activity
The Rising Promise of Pyrazole Carbohydrazides: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, has long been a cornerstone in medicinal chemistry. When functionalized with a carbohydrazide moiety, these derivatives unlock a remarkable spectrum of biological activities, positioning them as promising candidates for novel therapeutic agents. This in-depth technical guide explores the diverse biological landscape of novel pyrazole carbohydrazide derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action and evaluation workflows.
A Spectrum of Biological Activities
Novel pyrazole carbohydrazide derivatives have demonstrated significant potential across a range of therapeutic areas. Their biological activities are diverse and potent, with extensive research highlighting their efficacy as anticancer, antimicrobial, and enzyme-inhibiting agents.[1]
Data Presentation: A Quantitative Overview
To facilitate a clear and comparative understanding of the potency of these derivatives, the following tables summarize key quantitative data from various studies.
Anticancer Activity
The anticancer potential of pyrazole carbohydrazide derivatives has been extensively investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivative | HepG-2 | 0.71 | [2] |
| 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivative | BGC823 | 0.71 | [2] |
| 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivative | BT474 | 1.39 | [2] |
| Pyrazole derivative 16 | - | Mean log GI50 = -5.75 | [2] |
| Pyrazole derivative 21 | HCT116 | 0.39 ± 0.06 | [2] |
| Pyrazole derivative 21 | MCF-7 | 0.46 ± 0.04 | [2] |
| Pyrazole derivative 22 | MCF-7 | 0.01 | [2] |
| Pyrazole derivative 23 | NCI-H460 | 0.03 | [2] |
| Pyrazole derivative 42 | WM 266.4 | 0.12 | [2] |
| Pyrazole derivative 42 | MCF-7 | 0.16 | [2] |
| Pyrazole derivative 50 | MCF-7 | 0.83 - 1.81 | [2] |
| Pyrazole derivative 50 | A549 | 0.83 - 1.81 | [2] |
| Pyrazole derivative 50 | HeLa | 0.83 - 1.81 | [2] |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 | 14.97 (24h), 6.45 (48h) | [3] |
| 1,3,5-trisubstituted-1H-pyrazole derivative 4 | MCF-7 | 3.9 - 35.5 | [4] |
| 1,3,5-trisubstituted-1H-pyrazole derivative 5 | MCF-7 | 3.9 - 35.5 | [4] |
| 1,3,5-trisubstituted-1H-pyrazole derivative 6b | MCF-7 | 3.9 - 35.5 | [4] |
| 1,3,5-trisubstituted-1H-pyrazole derivative 6c | MCF-7 | 3.9 - 35.5 | [4] |
| 1,3,5-trisubstituted-1H-pyrazole derivative 7 | MCF-7 | 3.9 - 35.5 | [4] |
| 1,3,5-trisubstituted-1H-pyrazole derivative 8 | MCF-7 | 3.9 - 35.5 | [4] |
| 1,3,5-trisubstituted-1H-pyrazole derivative 10b | MCF-7 | 3.9 - 35.5 | [4] |
| 1,3,5-trisubstituted-1H-pyrazole derivative 10c | MCF-7 | 3.9 - 35.5 | [4] |
| 1,3,5-trisubstituted-1H-pyrazole derivative 12b | MCF-7 | 3.9 - 35.5 | [4] |
| Benzofuropyrazole 4a | K562 | 0.26 | [5] |
| Benzofuropyrazole 4a | A549 | 0.19 | [5] |
| Pyrazole 5b | K562 | 0.021 | [5] |
| Pyrazole 5b | A549 | 0.69 | [5] |
| Pyrazole-benzamide derivative | A549 | 2.4 | [6] |
| Pyrazole-benzamide derivative | MCF-7 | - | [6] |
| Tetrazole based pyrazoline derivative | MCF-7 | 0.78 - 3.12 µg/mL | [6] |
| Tetrazole based pyrazoline derivative | A549 | 0.78 - 3.12 µg/mL | [6] |
| Tetrazole based pyrazoline derivative | HepG2 | 0.78 - 3.12 µg/mL | [6] |
| Pyrazole derivative with 4-bromophenyl group | A549 | 8.0 | [6] |
| Pyrazole derivative with 4-bromophenyl group | HeLa | 9.8 | [6] |
| Pyrazole derivative with 4-bromophenyl group | MCF-7 | 5.8 | [6] |
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Pyrazole carbohydrazide derivatives have shown promising activity against a variety of bacterial and fungal strains.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | Aspergillus niger | 2.9 - 7.8 | [7] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | Staphylococcus aureus | 62.5 - 125 | [7] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | Bacillus subtilis | 62.5 - 125 | [7] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | Klebsiella pneumoniae | 62.5 - 125 | [7] |
| Pyrazole-thiazole hybrid 10 | S. mutans | 7.81 | [8] |
| Pyrazole-thiazole hybrid 10 | E. coli | 15.6 | [8] |
| Pyrazole-thiazole hybrid 10 | K. pneumonia | 3.91 | [8] |
| Pyrazole-triazole hybrid 21 | Gram-positive and Gram-negative bacteria | 10 - 15 | [8] |
| Pyrazole derivative 3 | Escherichia coli | 0.25 | [9] |
| Pyrazole derivative 4 | Streptococcus epidermidis | 0.25 | [9] |
| Pyrazole derivative 2 | Aspergillus niger | 1 | [9] |
| Pyrazole derivative 3 | Microsporum audouinii | 0.5 | [9] |
| Pyrazole-thiobarbituric acid 4c | Staphylococcus aureus | 16 | [10] |
| Indazole 2 | Enterococcus faecalis | ≤ 128 | [11] |
| Indazole 3 | Enterococcus faecalis | ≤ 128 | [11] |
| Indazole 5 | Staphylococcus aureus | 64 - 128 | [11] |
| Indazole 5 | Staphylococcus epidermidis | 64 - 128 | [11] |
| Pyrazoline 9 | Staphylococcus aureus (MDR) | 4 | [11] |
| Pyrazoline 9 | Enterococcus (MDR) | 4 | [11] |
Carbonic Anhydrase Inhibition
Several pyrazole carbohydrazide derivatives have been identified as potent inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological and pathological processes. The inhibitory activity is often expressed as the inhibitory constant (Ki) or IC50.
| Compound/Derivative | CA Isoform | Ki (nM) | IC50 (µM) | Reference |
| Compound 15 | hCA II | 3.3 | - | [12] |
| Compound 15 | hCA IX | 6.1 | - | [12] |
| Compound 4c | hCA IX | 8.5 | - | [12] |
| Pyrazole-based sulfonamide 4a | hCA IX | - | 0.062 | [13] |
| Pyrazole-based sulfonamide 4e | hCA IX | - | 0.072 | [13] |
| Pyrazole-based sulfonamide 4e | hCA XII | - | 0.081 | [13] |
| Pyrazole-based sulfonamide 5b | hCA XII | - | 0.106 | [13] |
| Pyrazole-based sulfonamide 5e | hCA IX | - | 0.04 | [13] |
| Pyrazole-based sulfonamide 6c | hCA IX | - | 0.073 | [13] |
| Pyrazole-based sulfonamide 6c | hCA XII | - | 0.095 | [13] |
| Pyrazolo[4,3-c]pyridine sulfonamide 1f | hCA I | - | - | [14] |
| Pyrazolo[4,3-c]pyridine sulfonamide 1g | hCA I | - | - | [14] |
| Pyrazolo[4,3-c]pyridine sulfonamide 1h | hCA I | - | - | [14] |
| Pyrazolo[4,3-c]pyridine sulfonamide 1k | hCA I | - | - | [14] |
| Pyrazolo[4,3-c]pyridine sulfonamide 1f | hCA II | - | - | [14] |
| Pyrazole-based benzene sulfonamide 4k | hCA II | - | 0.24 ± 0.18 | [15] |
| Pyrazole-based benzene sulfonamide 4e | hCA II | - | 0.75 ± 0.13 | [15] |
| Pyrazole-based benzene sulfonamide 4j | hCA II | - | 0.39 ± 0.05 | [15] |
| Pyrazole-based benzene sulfonamide 4j | hCA IX | - | 0.15 ± 0.07 | [15] |
| Pyrazole-based benzene sulfonamide 4j | hCA XII | - | 0.28 ± 0.05 | [15] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the validation and advancement of scientific findings. This section provides methodologies for key experiments cited in the evaluation of pyrazole carbohydrazide derivatives.
Synthesis of Pyrazole Carbohydrazide Derivatives
A general and efficient method for the synthesis of pyrazole carbohydrazide derivatives involves the cyclocondensation of a β-diketone with a hydrazine hydrate, followed by reaction with an appropriate acylating or aroylating agent.
General Procedure:
-
Synthesis of Pyrazole Core: A mixture of a 1,3-dicarbonyl compound (1 equivalent) and hydrazine hydrate (1.1 equivalents) in a suitable solvent (e.g., ethanol) is refluxed for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure, and the resulting crude pyrazole is purified by recrystallization or column chromatography.
-
Formation of Carbohydrazide: The synthesized pyrazole is then reacted with an excess of hydrazine hydrate in a suitable solvent and refluxed to form the corresponding carbohydrazide.
-
Derivatization: The pyrazole carbohydrazide is then reacted with various aldehydes or ketones in the presence of a catalytic amount of acid (e.g., glacial acetic acid) in a suitable solvent (e.g., ethanol) and refluxed to yield the final Schiff base derivatives.
Note: Specific reaction conditions, including solvents, temperatures, and reaction times, may vary depending on the specific reactants and desired product.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18][19]
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Pyrazole carbohydrazide derivative stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the pyrazole carbohydrazide derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for the desired period (e.g., 24, 48, or 72 hours).[19]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[20][21][22][23]
Materials:
-
Bacterial or fungal strains of interest
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Pyrazole carbohydrazide derivative stock solution (dissolved in a suitable solvent like DMSO)
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Positive control (a known antibiotic or antifungal)
-
Negative control (broth medium only)
Procedure:
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the pyrazole carbohydrazide derivative in the broth medium directly in the 96-well plate. The final volume in each well is typically 100 µL.
-
Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.[22]
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).[20]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Mandatory Visualization
To further elucidate the biological activities and experimental processes, the following diagrams have been generated using the Graphviz DOT language.
Apoptosis Induction Pathway
Many pyrazole carbohydrazide derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This diagram illustrates a common pathway through which these compounds can trigger this process.[3][4][24][25]
Caption: Apoptosis induction by pyrazole carbohydrazide derivatives.
Experimental Workflow for MTT Assay
This diagram outlines the key steps involved in determining the anticancer activity of pyrazole carbohydrazide derivatives using the MTT assay.
Caption: Workflow for assessing anticancer activity using the MTT assay.
Carbonic Anhydrase Inhibition Mechanism
This diagram illustrates the general mechanism by which pyrazole carbohydrazide-based sulfonamides inhibit carbonic anhydrase. The sulfonamide group is a key pharmacophore that coordinates with the zinc ion in the enzyme's active site.[12][13][14][15][26]
Caption: Mechanism of carbonic anhydrase inhibition.
Conclusion
The diverse and potent biological activities of novel pyrazole carbohydrazide derivatives underscore their significant potential in drug discovery and development. Their efficacy against cancer, microbial infections, and key enzymes warrants further investigation. The data and protocols presented in this guide provide a solid foundation for researchers to explore and expand upon the therapeutic promise of this versatile class of compounds. Continued research into structure-activity relationships and mechanisms of action will be crucial in designing the next generation of pyrazole-based therapeutics.
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